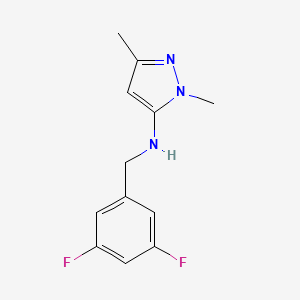

N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine

Description

N-(3,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a 1,3-dimethyl-substituted pyrazole core and a 3,5-difluorobenzyl group attached to the nitrogen at position 4.

Properties

Molecular Formula |

C12H13F2N3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H13F2N3/c1-8-3-12(17(2)16-8)15-7-9-4-10(13)6-11(14)5-9/h3-6,15H,7H2,1-2H3 |

InChI Key |

QQRDNCSYVVRXDB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)NCC2=CC(=CC(=C2)F)F)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It is investigated for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine with structurally related pyrazole derivatives, focusing on substituent effects, synthetic routes, and functional group variations.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Comparative Insights:

Substituent Effects on Bioactivity :

- The 3,5-difluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to the 3,5-dimethoxyphenyl group in Compound , which may improve blood-brain barrier penetration.

- Carboxamide analogs (e.g., 6b, 5i) exhibit higher molecular weights (>485 g/mol) due to bulky substituents like tert-butyl and methylsulfonylphenyl, which are absent in the simpler amine derivatives.

Synthetic Accessibility :

- The target compound likely follows a synthetic pathway similar to ’s N,1,3-trimethylpyrazole-5-amine (15), involving alkylation of the pyrazole amine with 3,5-difluorobenzyl chloride.

- In contrast, carboxamide derivatives (e.g., 4h) require coupling of pyrazole-3-carboxylic acid with substituted anilines, a more complex process involving protective groups.

The 3,5-difluoro substitution offers electron-withdrawing effects, which may modulate the basicity of the amine group compared to electron-donating groups like methoxy in Compound .

Biological Relevance: While the target compound’s activity is undocumented, structurally related carboxamides (e.g., 5i) show nanomolar inhibitory activity against COX-2, suggesting pyrazole amines could be optimized for similar targets.

Biological Activity

N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a synthetic organic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C13H15F2N3

- Molecular Weight : 251.28 g/mol

- IUPAC Name : N-(3,5-difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

The biological activity of this compound primarily involves its interaction with various molecular targets. The difluorobenzyl moiety enhances binding affinity to specific enzymes and receptors, potentially inhibiting their activities. The pyrazole ring contributes to the compound's ability to form hydrogen bonds and engage in π-π interactions, which may facilitate its bioactivity.

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological effects:

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains such as E. coli and S. aureus. In one study, a related pyrazole derivative demonstrated significant antibacterial activity with an inhibition rate comparable to standard antibiotics .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. A study reported that certain pyrazole compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at a concentration of 10 µM . This suggests that this compound may have similar effects.

3. Anticancer Potential

Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells. A related compound was found to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with this compound:

Q & A

Q. What are the key synthetic routes for N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine?

The synthesis typically involves:

- Suzuki coupling : A 3,5-difluorobenzyl bromide intermediate reacts with a boronate-containing pyrazole precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DMF and aqueous Na₂CO₃ at 80–100°C .

- Condensation-reduction : A pyrazole-amine precursor undergoes benzylation with 3,5-difluorobenzyl chloride in the presence of K₂CO₃ as a base, followed by reductive amination using NaBH₄ or H₂/Pd-C . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like N-alkylation isomers .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry and purity. The 3,5-difluorobenzyl group shows distinct aromatic splitting patterns (e.g., meta-fluorine coupling at δ ~6.8–7.2 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- HRMS/EA : Validates molecular formula and detects trace impurities (e.g., residual solvents) .

Q. What are the primary stability considerations for handling this compound?

- Hydrolytic sensitivity : The amine group may degrade under acidic or prolonged aqueous conditions. Storage under inert gas (N₂/Ar) at −20°C in anhydrous DMSO or DMF is recommended .

- Light sensitivity : Fluorinated aromatic systems can undergo photodegradation; amber vials and dark storage are advised .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- QSAR modeling : Correlate substituent effects (e.g., fluorine position, alkyl chain length) with biological endpoints (e.g., IC₅₀ values). Molecular descriptors like logP, polar surface area, and H-bond donors predict permeability and target engagement .

- Docking studies : Virtual screening against targets like MetAP-2 (PDB: 1BN5) identifies optimal binding conformations. The difluorobenzyl group’s electron-withdrawing effects enhance π-stacking with hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in antiproliferative IC₅₀ may arise from differences in ATP levels in viability assays .

- Metabolite profiling : LC-MS/MS detects in situ degradation products (e.g., dealkylated metabolites) that may artificially inflate or suppress activity .

- Orthogonal validation : Confirm enzyme inhibition (e.g., MetAP-2) via SPR binding assays alongside functional cellular assays .

Q. How does the 3,5-difluorobenzyl moiety influence pharmacokinetic properties?

- Lipophilicity : Fluorine atoms increase logP by ~0.5 units, enhancing blood-brain barrier penetration but risking off-target CNS effects .

- Metabolic stability : The difluoro group resists CYP450-mediated oxidation, prolonging half-life in hepatic microsomal assays compared to non-fluorinated analogs .

- Protein binding : Plasma protein binding (PPB) assays (e.g., equilibrium dialysis) show >90% binding due to hydrophobic interactions, necessitating dose adjustments in vivo .

Q. What are the challenges in scaling up enantioselective synthesis?

- Chiral resolution : Use of (R)-BINAP ligands in asymmetric hydrogenation achieves >90% ee but requires high-pressure H₂ (50–100 psi) and specialized reactors .

- Byproduct mitigation : Chromatographic purification (e.g., SFC with Chiralpak AD-H columns) separates diastereomers, though throughput is limited. Continuous-flow systems improve yield and reduce solvent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.